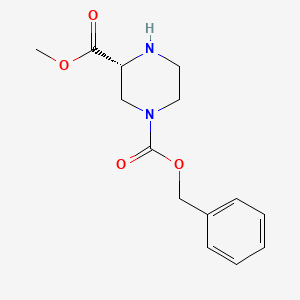

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester

Overview

Description

®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the Fischer esterification, which involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride, which then reacts with methanol to form the ester .

Industrial Production Methods

On an industrial scale, the production of esters like ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester can be achieved through continuous flow processes. These processes often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of polymer-supported catalysts and sonochemical methods has also been explored to enhance the efficiency of esterification reactions .

Chemical Reactions Analysis

Types of Reactions

®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Methanol and a base catalyst such as sodium methoxide are commonly used.

Major Products Formed

Hydrolysis: Carboxylic acid and methanol.

Reduction: Alcohol.

Transesterification: Different ester and alcohol.

Scientific Research Applications

®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The piperazine ring may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Methyl butanoate: Another ester with a similar structure but different alkyl groups.

Ethyl acetate: A commonly used ester with a different alkyl group.

Propyl butanoate: An ester with a similar structure but different alkyl groups.

Uniqueness

®-4-N-Cbz-piperazine-2-carboxylic acid methyl ester is unique due to its specific ® configuration and the presence of the piperazine ring. This configuration and structure confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester is a chiral compound belonging to the piperazine derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with (R)-piperazine-2-carboxylic acid.

- Protection : The amino group is protected using a benzyloxycarbonyl (Cbz) group, often achieved by reacting the piperazine derivative with benzyl chloroformate in the presence of a base like sodium hydroxide.

- Methyl Ester Formation : The carboxylic acid group is then converted to its methyl ester form, enhancing its lipophilicity and biological availability.

- Purification : Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Biological Activity

This compound exhibits various biological activities, making it a valuable compound in pharmaceutical research:

- Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, particularly those involved in neurological pathways. Its structure allows it to modulate enzyme activity, potentially leading to therapeutic effects against neurological disorders .

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors, influencing signal transduction pathways critical for cellular responses .

The mechanism of action of this compound is primarily attributed to its ability to selectively bind to target enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that facilitates selective reactions at other functional sites, allowing for precise modulation of biological targets. This selectivity is crucial in developing drugs aimed at specific conditions without affecting other pathways .

Case Studies

Several studies highlight the biological relevance of this compound:

- Neurological Disorders : A study investigated the compound's potential as an intermediate in synthesizing drugs targeting neurological disorders. It demonstrated significant inhibitory effects on key enzymes involved in neurotransmitter metabolism, suggesting therapeutic potential in conditions like depression and anxiety .

- Cancer Research : Another case study explored the compound's role in synthesizing piperazine-containing drugs that inhibit cyclin-dependent kinases (CDKs). These inhibitors have shown promise in treating various cancers by disrupting cell cycle progression .

Comparative Analysis

The following table summarizes the biological activity and synthetic routes of related compounds:

| Compound Name | Biological Activity | Synthetic Route |

|---|---|---|

| This compound | Enzyme inhibition, receptor binding | Cbz protection followed by methyl ester formation |

| (S)-piperazine-2-carboxylic acid | Limited activity compared to Cbz derivative | Direct synthesis from piperazine |

| N-Boc-piperazine derivatives | Moderate enzyme modulation | Boc protection followed by carboxylic acid conversion |

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXWBBQYZXPFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426859 | |

| Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405175-79-3 | |

| Record name | (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.